molecular formula C17H24F3N3O2 B2737704 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1207043-07-9

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2737704
CAS RN: 1207043-07-9
M. Wt: 359.393
InChI Key: CVKXHYXCVWPMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as KW-2449 and belongs to the class of small-molecule inhibitors.

Scientific Research Applications

Acetylcholinesterase Inhibition

A study explored the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, including derivatives structurally related to the compound of interest, to assess their antiacetylcholinesterase activity. This research aimed to optimize the spacer linking pharmacophoric moieties for enhanced inhibitory activities, discovering that certain modifications could achieve comparable potency to more rigid structures. The results suggest the potential utility of these derivatives in designing acetylcholinesterase inhibitors, which could be relevant in treating diseases like Alzheimer's (Vidaluc et al., 1995).

Soluble Epoxide Hydrolase (sEH) Inhibition

Another study synthesized 1,3-disubstituted ureas possessing a piperidyl moiety to investigate their effects as inhibitors of human and murine soluble epoxide hydrolase (sEH). The research highlighted the improved pharmacokinetic parameters of these inhibitors over previous sEH inhibitors, indicating their potential in reducing inflammatory pain more effectively than existing treatments. This positions the discussed derivatives as promising candidates for developing new anti-inflammatory agents (Rose et al., 2010).

Anticancer Activity

Derivatives of the compound were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. The study found that certain 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrated significant anticancer effects, with some showing potency comparable to known anticancer drugs. This suggests the potential of these derivatives in cancer therapy, highlighting their role as possible BRAF inhibitors for further research (Jian Feng et al., 2020).

Corrosion Inhibition

Research on urea derivatives, including compounds similar to the one of interest, has shown their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit good performance in preventing corrosion, with efficiency increasing with concentration. This application is crucial in industrial processes where corrosion resistance is necessary to maintain the integrity and longevity of metal structures (Bahrami & Hosseini, 2012).

properties

IUPAC Name

1-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3N3O2/c1-25-11-10-23-8-6-13(7-9-23)12-21-16(24)22-15-5-3-2-4-14(15)17(18,19)20/h2-5,13H,6-12H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKXHYXCVWPMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

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